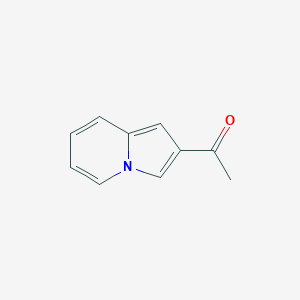

1-Indolizin-2-ylethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-indolizin-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8(12)9-6-10-4-2-3-5-11(10)7-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUQPUNMMDJWKAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN2C=CC=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482248 | |

| Record name | 1-(Indolizin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58475-97-1 | |

| Record name | 1-(Indolizin-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Indolizin-2-ylethanone

Abstract

1-Indolizin-2-ylethanone, also known as 2-acetylindolizine, is a pivotal derivative of the indolizine heterocyclic system. The indolizine scaffold, a fused bicyclic aromatic compound containing a bridgehead nitrogen atom, is a structural isomer of indole and is of significant interest in medicinal chemistry and materials science due to its diverse biological activities and unique photophysical properties.[1][2] This technical guide provides a comprehensive examination of the chemical properties of 1-Indolizin-2-ylethanone, designed for researchers, scientists, and professionals in drug development. We will delve into its core synthesis methodologies, detailed spectroscopic and physicochemical characteristics, chemical reactivity, and potential applications, offering field-proven insights into its handling and strategic use in complex molecular design.

Introduction to the Indolizine Core and 1-Indolizin-2-ylethanone

The indolizine ring system is a 10-π electron aromatic system, making it isoelectronic with naphthalene and its structural isomer, indole.[1] This aromaticity confers significant stability while also allowing for a rich and varied reactivity profile. Unlike its more famous isomer, the indolizine nucleus is relatively rare in nature but has been the focus of extensive synthetic exploration.[3] The introduction of an acetyl group at the 2-position, yielding 1-Indolizin-2-ylethanone (C₁₀H₉NO), creates a versatile building block. The ketone functionality serves as a synthetic handle for further molecular elaboration, while the acetyl group's electronic influence modulates the reactivity of the parent indolizine ring.

Derivatives of the indolizine core have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and psychotropic properties.[2][4][5] Furthermore, their unique electronic structure has led to applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and photographic sensitizers.[3][5]

Synthesis Methodologies: Constructing the Indolizine Core

The construction of the 2-acetylindolizine framework is primarily achieved through two robust and well-established synthetic strategies: the Tschitschibabin (Chichibabin) reaction and 1,3-dipolar cycloaddition. The choice between these methods is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

The Tschitschibabin Indolizine Synthesis

The Tschitschibabin reaction is a classic, efficient, and direct method for preparing 2-substituted indolizines.[6][7] The reaction proceeds via a two-step sequence involving the quaternization of a pyridine derivative followed by a base-mediated intramolecular cyclization.

Causality of Experimental Choices: The reaction's success hinges on the initial formation of the pyridinium salt, which activates the methylene group adjacent to the nitrogen, making it sufficiently acidic for deprotonation by a mild base. The subsequent intramolecular aldol-type condensation is an irreversible cyclization that drives the reaction forward, followed by dehydration to yield the aromatic indolizine ring.

Experimental Protocol: Synthesis of 1-Indolizin-2-ylethanone via Tschitschibabin Reaction

-

Step 1: Quaternization. In a round-bottom flask, dissolve 2-methylpyridine (1.0 mmol) in 10 mL of anhydrous acetone. Add chloroacetone or bromoacetone (1.0 mmol) to the solution. Reflux the mixture for 2-4 hours, monitoring by TLC.[6]

-

Step 2: Cyclization. After cooling the reaction mixture to room temperature, add a solution of sodium bicarbonate or triethylamine (2.0 mmol) in 10 mL of water. Heat the mixture at reflux for an additional 1-2 hours. The formation of the indolizine product is often accompanied by a color change.

-

Work-up and Purification. Upon completion, cool the reaction mixture and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 1-Indolizin-2-ylethanone.

1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition is a powerful and highly versatile method for constructing the indolizine core, allowing for a wide diversity of substituents.[8][9] The reaction involves the generation of a pyridinium ylide, which acts as a 1,3-dipole, and its subsequent reaction with a dipolarophile, typically an activated alkyne or alkene.[9][10]

Causality of Experimental Choices: This method's versatility stems from the modularity of its components. The choice of pyridine derivative and the α-halo carbonyl compound (or equivalent) determines the structure of the pyridinium ylide, while the choice of the dipolarophile dictates the substitution pattern on the five-membered ring of the resulting indolizine. The reaction proceeds via a concerted [3+2] cycloaddition mechanism, which is often highly regioselective.

Experimental Protocol: General Synthesis of Indolizines via 1,3-Dipolar Cycloaddition

-

Step 1: Ylide Generation. In a suitable solvent such as acetonitrile or DMF, dissolve the appropriate pyridinium salt (1.0 mmol), for example, one derived from pyridine and an α-halo ketone. Add a base, typically a non-nucleophilic organic base like triethylamine or DBU (1.1 mmol), to generate the pyridinium ylide in situ.[11]

-

Step 2: Cycloaddition. To the ylide solution, add the dipolarophile (e.g., ethyl propiolate, 1.0 mmol) and stir the reaction at room temperature or with gentle heating (e.g., 60 °C) for several hours until the reaction is complete as monitored by TLC.[11]

-

Work-up and Purification. The reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to isolate the functionalized indolizine product.

Diagram: Key Synthetic Pathways to 1-Indolizin-2-ylethanone

Caption: Major synthetic routes to 1-Indolizin-2-ylethanone.

Physicochemical and Spectroscopic Properties

Accurate characterization of 1-Indolizin-2-ylethanone is essential for its use in research and development. The following table summarizes its key physicochemical and computational properties, followed by an analysis of its spectroscopic signatures.

| Property | Value | Source |

| IUPAC Name | 1-(Indolizin-2-yl)ethan-1-one | [] |

| Synonyms | 2-Acetylindolizine | [] |

| CAS Number | 58475-97-1 | [][13] |

| Molecular Formula | C₁₀H₉NO | [][13] |

| Molecular Weight | 159.18 g/mol | [][13] |

| Topological Polar Surface Area (TPSA) | 21.48 Ų | [13] |

| LogP (calculated) | 2.14 | [13] |

| Hydrogen Bond Acceptors | 2 | [13] |

| Hydrogen Bond Donors | 0 | [13] |

| Rotatable Bonds | 1 | [13] |

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is characteristic. The methyl protons of the acetyl group typically appear as a sharp singlet around δ 2.4-2.5 ppm. The protons on the indolizine ring appear in the aromatic region (δ 6.5-8.5 ppm). The exact chemical shifts are solvent-dependent, but a typical pattern would involve distinct signals for H-1, H-3, H-5, H-6, H-7, and H-8.

-

¹³C NMR Spectroscopy: The carbon spectrum will show a signal for the carbonyl carbon around δ 190-200 ppm and the methyl carbon around δ 25-30 ppm. The eight aromatic carbons of the indolizine ring will appear in the δ 100-140 ppm region.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band for the carbonyl (C=O) stretch of the ketone, typically found in the range of 1660-1680 cm⁻¹. Other significant bands include C-H stretching from the aromatic ring and methyl group, and C=C stretching vibrations from the aromatic system.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a prominent molecular ion peak (M⁺) at m/z = 159, corresponding to the molecular weight of the compound.

Chemical Reactivity

The reactivity of 1-Indolizin-2-ylethanone is a hybrid of the electron-rich five-membered ring and the electron-deficient six-membered pyridine ring, modulated by the electron-withdrawing acetyl group at the 2-position.

Electrophilic Aromatic Substitution

Indolizines readily undergo electrophilic substitution, with the reaction preferentially occurring on the electron-rich five-membered ring.[3][14] The primary site of attack is the C-3 position, followed by the C-1 position. The acetyl group at C-2 is deactivating, yet substitution at C-1 and C-3 remains feasible under appropriate conditions.

-

Acylation: Friedel-Crafts acylation can introduce a second acyl group, typically at the C-3 or C-1 position.[3]

-

Nitration: Nitration of the indolizine nucleus can be achieved, though it may lead to a mixture of products or oxidation under harsh conditions.[3]

-

Halogenation: Halogenation occurs readily, usually at the C-1 and C-3 positions.[3]

-

Diazo Coupling: Reactions with diazonium salts result in the formation of azo derivatives, typically at the C-3 position, or C-1 if C-3 is blocked.[14]

Diagram: Sites of Electrophilic Attack

Caption: Preferential sites for electrophilic substitution.

Reactions of the Acetyl Group

The ketone functionality of the acetyl group provides a versatile handle for further synthetic transformations. Standard ketone chemistry can be applied, including:

-

Reduction: Reduction with agents like sodium borohydride (NaBH₄) will convert the ketone to a secondary alcohol.

-

Condensation Reactions: The α-protons of the acetyl group can be deprotonated to form an enolate, which can participate in aldol or Claisen-Schmidt condensations.

-

Oxidation: The acetyl group can be oxidized, for example, in the haloform reaction.

Cycloaddition Reactions

The indolizine system can participate as an 8π component in [8+2] cycloaddition reactions with activated dienophiles (like alkynes), leading to the formation of complex cycl[3.2.2]azine systems.[15] This reactivity highlights the tetraene-like character of the indolizine core.

Applications and Significance in Research and Development

While 1-Indolizin-2-ylethanone itself may not be a final drug product, its importance lies in its role as a key synthetic intermediate for accessing more complex and biologically active molecules.[1] The broader class of indolizine derivatives has shown significant promise in several therapeutic areas.

-

Drug Discovery: The indolizine scaffold is a "privileged structure" in medicinal chemistry. Modifications originating from the 2-acetyl position can be used to develop compounds with potential anticancer, anti-inflammatory, antimicrobial, and antitubercular activities.[2][4]

-

Materials Science: The inherent fluorescence and electronic properties of the indolizine ring make its derivatives candidates for use as organic dyes, photographic sensitizers, and emitting materials in OLEDs.[5]

-

Chemical Biology: Functionalized indolizines can be developed as fluorescent probes for biological imaging and sensing applications.

Conclusion

1-Indolizin-2-ylethanone is a fundamentally important heterocyclic compound whose chemical properties are defined by the interplay between its aromatic indolizine core and the reactive acetyl substituent. Its synthesis is readily achievable through well-established methods like the Tschitschibabin reaction and 1,3-dipolar cycloaddition. A thorough understanding of its spectroscopic characteristics and reactivity profile—particularly its propensity for electrophilic substitution at the C-1 and C-3 positions and the synthetic versatility of its ketone group—empowers researchers to leverage this molecule as a strategic building block. Its continued exploration is expected to yield novel compounds with significant potential in both pharmaceutical and materials science applications.

References

-

International Journal of Pharmaceutical Sciences Review and Research. (2011). INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES. [Link]

-

Molecules. (2021). New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes. [Link]

-

Journal of Basic and Clinical Pharmacy. (2015). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. [Link]

-

ACS Publications. (2023). Synthesis of Functionalized Indolizines through 1,3-Dipolar Cycloaddition of Zwitterionic Ketenimines and Pyridinium Salts. [Link]

-

PubMed. (2007). 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds. [Link]

-

PubMed. (2001). Chichibabin indolizine synthesis revisited: synthesis of indolizinones by solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium ylides. [Link]

-

ResearchGate. (2011). Indolizine derivatives: Recent advances and potential pharmacological activities. [Link]

-

Springer. (2017). 1, 3-dipolar cycloaddition reaction for diastereoselective synthesis of functionalized dihydrospiro[indoline-3, 2'-pyrroles]. [Link]

-

ACS Publications. (2001). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. [Link]

-

PubMed. (2020). Inhibitory activities of indolizine derivatives: a patent review. [Link]

-

Beilstein Journal of Organic Chemistry. (2016). Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. [Link]

-

Taylor & Francis Online. (2020). Inhibitory activities of indolizine derivatives: a patent review. [Link]

-

ResearchGate. (2001). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. [Link]

-

ResearchGate. (2022). Synthesis of acetyl indolizine containing phenothiazine derivative.... [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of indolizines. [Link]

-

Journal of Basic and Clinical Pharmacy. (2015). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. [Link]

-

PubMed. (2001). A three-component, one-pot synthesis of indolizidines and related heterocycles via the [3+2] cycloaddition of nonstabilized azomethine ylides. [Link]

-

Wiley Online Library. (2021). Synthesis of indolizine derivatives from 1 a and dual nucleophilic/electrophilic reagents. [Link]

-

MDPI. (2018). Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. jbclinpharm.org [jbclinpharm.org]

- 4. Inhibitory activities of indolizine derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 13. chemscene.com [chemscene.com]

- 14. jbclinpharm.org [jbclinpharm.org]

- 15. mdpi.com [mdpi.com]

Foreword: The Indolizine Scaffold – A Privileged Core in Modern Chemistry

An In-Depth Technical Guide to 1-Indolizin-2-ylethanone (CAS 58475-97-1)

The indolizine ring system, a structural isomer of the ubiquitous indole nucleus, represents a unique and highly valuable class of N-fused heteroaromatic compounds.[1][2] Comprising a fused pyridine and pyrrole ring with a bridgehead nitrogen atom, this 10-π electron aromatic system is a cornerstone in the design of novel therapeutic agents and advanced functional materials.[2] Its distinct electronic architecture and planar structure have made it a focal point of extensive research, leading to the discovery of derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3][4]

This guide provides a comprehensive technical overview of a key derivative, 1-Indolizin-2-ylethanone (also known as 2-Acetylindolizine), with CAS Number 58475-97-1. As Senior Application Scientists, our goal is not merely to present data, but to synthesize it into actionable intelligence. We will delve into the causality behind its synthesis, the logic of its reactivity, and the rationale for its potential in drug discovery and materials science, providing researchers and developers with a robust framework for their work with this versatile molecule.

Core Molecular Profile and Physicochemical Properties

1-Indolizin-2-ylethanone is a stable, crystalline solid at room temperature, often appearing as a violet powder.[5] Its molecular structure is characterized by the indolizine core with an acetyl group substituted at the C-2 position of the five-membered ring.

Key Identifiers and Properties

The fundamental physicochemical and computational properties of 1-Indolizin-2-ylethanone are summarized below, providing a foundational dataset for experimental design and computational modeling.

| Parameter | Value | Source(s) |

| CAS Number | 58475-97-1 | [6][] |

| Molecular Formula | C₁₀H₉NO | [6][] |

| Molecular Weight | 159.18 g/mol | [6][] |

| IUPAC Name | 1-(indolizin-2-yl)ethan-1-one | [] |

| Synonyms | 2-Acetylindolizine, 1-(2-Indolizinyl)ethanone | [] |

| Physical Form | Solid, Violet powder | [5] |

| Melting Point | 118-120 °C | [] |

| Topological Polar Surface Area (TPSA) | 21.48 Ų | [6] |

| LogP (calculated) | 2.1419 | [6] |

| Hydrogen Bond Donors | 0 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

| Rotatable Bonds | 1 | [6] |

Spectroscopic Signature

While detailed spectral data requires experimental acquisition, the structure of 1-Indolizin-2-ylethanone allows for the prediction of key spectroscopic features essential for its characterization:

-

¹H NMR: Signals corresponding to the protons on the indolizine ring would appear in the aromatic region, with distinct chemical shifts influenced by the bridgehead nitrogen and the electron-withdrawing acetyl group. A characteristic singlet in the aliphatic region (~2.5 ppm) would correspond to the methyl protons of the acetyl group.

-

¹³C NMR: Resonances for the eight unique carbons of the indolizine core would be observed in the aromatic region, along with distinct signals for the carbonyl carbon (~190-200 ppm) and the methyl carbon (~25-30 ppm).

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the range of 1650-1680 cm⁻¹, characteristic of an α,β-unsaturated ketone carbonyl stretch.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 159.18, with fragmentation patterns likely involving the loss of the acetyl group.

Synthesis and Mechanistic Insights: The Tschitschibabin Reaction

The construction of the indolizine scaffold is most classically and efficiently achieved via the Tschitschibabin (Chichibabin) Indolizine Synthesis .[8][9] This powerful method offers a direct and reliable pathway using readily available starting materials, making it a cornerstone protocol for accessing 2-substituted indolizines like the title compound.[8][10]

The reaction proceeds through a logical, multi-step sequence involving the formation of a pyridinium ylide intermediate, which undergoes an intramolecular cyclization.[8][11]

Reaction Workflow and Mechanism

The synthesis can be conceptualized as a three-stage process: Quaternization, Ylide Formation, and Cyclization/Aromatization. The causality of this sequence is rooted in the activation of the pyridine ring and the generation of a transient, highly reactive ylide species that drives the ring-closing event.

Caption: Workflow of the Tschitschibabin Indolizine Synthesis.

Detailed Experimental Protocol: Synthesis of 1-Indolizin-2-ylethanone

This protocol describes a self-validating system for the synthesis, based on the principles of the Tschitschibabin reaction.[8][9]

Materials:

-

2-Picoline (2-methylpyridine)

-

Chloroacetone or Bromoacetone

-

Acetone (anhydrous)

-

Sodium bicarbonate (NaHCO₃)

-

Water

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Step 1: Quaternization of 2-Picoline.

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-picoline (1.0 eq) in anhydrous acetone.

-

Add chloroacetone (1.1 eq) dropwise to the solution at room temperature.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC for the consumption of starting material.

-

Cool the reaction mixture to room temperature. The resulting pyridinium salt will often precipitate. Collect the solid by filtration or remove the solvent under reduced pressure.

-

-

Step 2: Cyclization and Aromatization.

-

Dissolve the crude pyridinium salt from Step 1 in water.

-

Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2-3 eq) portion-wise. The base neutralizes the salt and facilitates the formation of the ylide.

-

Heat the resulting mixture to reflux for 2-3 hours. The solution will typically darken as the indolizine product forms.

-

Cool the mixture to room temperature.

-

-

Step 3: Extraction and Purification.

-

Extract the aqueous mixture with dichloromethane (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the organic phase under reduced pressure to yield the crude product.

-

Purify the crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford pure 1-Indolizin-2-ylethanone.

-

Chemical Reactivity and Derivatization

The indolizine nucleus is electron-rich, making it highly susceptible to electrophilic attack.[12][13] The distribution of electron density favors substitution at the five-membered ring, with the C-3 position being the most nucleophilic, followed by the C-1 position.[12] The presence of the C-2 acetyl group in 1-Indolizin-2-ylethanone deactivates the ring slightly but still allows for functionalization at these key positions, making it a versatile intermediate for library synthesis.

Caption: Regioselectivity of Electrophilic Substitution on the Indolizine Core.

Key Reactions:

-

Acylation: Friedel-Crafts acylation will preferentially occur at the C-3 position.[12]

-

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) readily introduce a bromine atom at the C-3 position.

-

Diazo Coupling: Indolizines react with diazonium salts to form azo derivatives, typically at the C-3 position, or C-1 if C-3 is occupied.[12][13]

-

[8+2] Cycloaddition: The indolizine system can act as an 8π component in cycloaddition reactions with electron-deficient alkynes (like DMAD) to form complex cyclazine structures, a reaction of significant interest in materials science.[14]

Applications and Pharmacological Significance

While specific biological studies on 1-Indolizin-2-ylethanone are not extensively documented in public literature, the broader indolizine class is a "privileged scaffold" of immense interest in drug discovery.[2][3]

-

Anticancer Potential: The structural isomer, 1-(Indolizin-3-yl)ethan-1-one, has been successfully developed as a potent and selective inhibitor of the CBP bromodomain, showing significant antitumor efficacy in prostate cancer models.[15][16][17] This provides a powerful, data-driven rationale for investigating 1-Indolizin-2-ylethanone and its derivatives as potential epigenetic modulators or anticancer agents. Indolizine derivatives have also been reported as tubulin polymerization inhibitors and EGFR signaling disruptors.[17]

-

Antimicrobial and Anti-inflammatory Activity: Numerous studies have highlighted the efficacy of various substituted indolizines against bacterial strains (including M. tuberculosis) and as potent anti-inflammatory agents.[3][4]

-

Enzyme Inhibition: The indolizine core is present in molecules designed to inhibit various enzymes, including tyrosine phosphatases.[4]

-

Materials Science: The conjugated 10-π electron system imparts strong fluorescence properties to the indolizine core.[2] This has led to their application as organic fluorophores, fluorescent probes for DNA interaction studies, and as spectroscopic sensitizers.[2][18] The reactivity of 1-Indolizin-2-ylethanone makes it an ideal starting point for synthesizing more complex, functional dyes.

Conclusion

1-Indolizin-2-ylethanone (CAS 58475-97-1) is more than just a chemical compound; it is a versatile and strategic building block for innovation. Its straightforward and efficient synthesis via the classic Tschitschibabin reaction, combined with the predictable and versatile reactivity of its electron-rich core, makes it highly accessible to researchers. Drawing from the well-established pharmacological importance of the indolizine scaffold, particularly the potent anticancer activity of its close isomers, 1-Indolizin-2-ylethanone stands out as a high-potential candidate for the development of novel therapeutics and advanced functional materials. This guide serves as a foundational resource to empower scientists and developers to unlock the full potential of this valuable heterocyclic compound.

References

- Indolizine derivatives: Recent advances and potential pharmacological activities. (2011). International Journal of Pharmaceutical Sciences Review and Research, 11(1), 158-166.

- Gulea, M., & Funel, J. (2014). Inhibitory activities of indolizine derivatives: a patent review. Expert Opinion on Therapeutic Patents, 24(11), 1231-1247. doi:10.1517/13543776.2014.947895

- Kakehi, A., Ito, S., & Yotsuya, T. (2001). Chichibabin indolizine synthesis revisited: synthesis of indolizinones by solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium ylides. The Journal of Organic Chemistry, 66(8), 2618-2623. doi:10.1021/jo0011639

- Indolizine Derivatives: Recent Advances and Potential Pharmacological Activities. (2011). International Journal of Pharmaceutical Sciences Review and Research, 11(1), 158-166.

- Kakehi, A., Ito, S., & Yotsuya, T. (2001). Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. The Journal of Organic Chemistry, 66(8), 2618-2623.

- Indolizine-a-privileged-biological-scaffold.pdf. (n.d.). Der Pharma Chemica.

- Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. (2016). Beilstein Journal of Organic Chemistry, 12, 2502-2509.

- Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. (2014). Journal of Basic and Clinical Pharmacy, 5(3), 59-69.

- Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides † | Request PDF. (2001).

- Synthesis of acetyl indolizine containing phenothiazine derivative. (n.d.).

-

Synthesis of indolizines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Xiang, Q., et al. (2021). Design, Synthesis, and Biological Evaluation of 1-(Indolizin-3-yl)ethan-1-ones as CBP Bromodomain Inhibitors for the Treatment of Prostate Cancer. Journal of Medicinal Chemistry, 65(1), 573-593.

- A three-component, one-pot synthesis of indolizidines and related heterocycles via the [3+2] cycloaddition of nonstabilized azomethine ylides. (1998). The Journal of Organic Chemistry, 63(14), 4518-4531.

- Xiang, Q., et al. (2022). Discovery, optimization and evaluation of 1-(indolin-1-yl)ethan-1-ones as novel selective TRIM24/BRPF1 bromodomain inhibitors. European Journal of Medicinal Chemistry, 236, 114311.

- Synthesis of indolizine derivatives from 1 a and dual nucleophilic/electrophilic reagents. (n.d.).

- Xiang, Q., et al. (2022). Design, Synthesis, and Biological Evaluation of 1-(Indolizin-3-yl)ethan-1-ones as CBP Bromodomain Inhibitors for the Treatment of Prostate Cancer. Journal of Medicinal Chemistry, 65(1), 573-593.

-

Synthesis of indolizinones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Gryko, D. T., & Tasior, M. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry, 14(33), 7804-7828.

- Indolizines and Their Hetero/Benzo Derivatives in Reactions of [8+2] Cycloaddition. (2018). Molecules, 23(2), 295.

- Electrochemical and spectroscopic properties of indolizino[1,2-b] quinole derivates. (2013). Journal of the Chilean Chemical Society, 58(4), 1976-1979.

- Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyzed Carbonylative Cyclization. (2020). The Journal of Organic Chemistry, 85(15), 9820-9832.

- Xiang, Q., et al. (2018). Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. European Journal of Medicinal Chemistry, 147, 238-252.

- Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. (2014). Journal of Basic and Clinical Pharmacy, 5(3), 59-69.

- Danac, R., et al. (2023). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. International Journal of Molecular Sciences, 24(17), 13351.

- González Soria, M. J. (2018). Selective synthesis and reactivity of indolizines. Universidad de Alicante.

- Asymmetric Synthesis of Functionalized 2-Isoxazolines. (2015). ACS Omega, 4(1), 191-196.

- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. (2019). Molecules, 24(18), 3298.

Sources

- 1. Inhibitory activities of indolizine derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. 1-indolizin-2-ylethanone | CymitQuimica [cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. d-nb.info [d-nb.info]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Chichibabin indolizine synthesis revisited: synthesis of indolizinones by solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium ylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jbclinpharm.org [jbclinpharm.org]

- 13. jbclinpharm.org [jbclinpharm.org]

- 14. mdpi.com [mdpi.com]

- 15. Design, Synthesis, and Biological Evaluation of 1-(Indolizin-3-yl)ethan-1-ones as CBP Bromodomain Inhibitors for the Treatment of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. iris.cnr.it [iris.cnr.it]

Unveiling the Molecular Architecture of 1-Indolizin-2-ylethanone: A Technical Guide to Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structural elucidation of 1-Indolizin-2-ylethanone, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. By delving into the causality behind experimental choices, this document serves as a practical resource for researchers engaged in the synthesis and characterization of novel indolizine derivatives.

Introduction: The Significance of the Indolizine Core

Indolizine, a fused nitrogen-containing heterocyclic system, is an isomer of indole and isoelectronic with naphthalene. This structural motif is present in a variety of natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique electronic properties of the indolizine ring also make it a valuable component in the design of fluorescent probes and organic electronic materials. 1-Indolizin-2-ylethanone, also known as 2-acetylindolizine, represents a fundamental building block within this class of compounds, and a thorough understanding of its structure is paramount for the rational design of new functional molecules.

Synthesis of 1-Indolizin-2-ylethanone: The Tschitschibabin Reaction

A classic and reliable method for the synthesis of 2-substituted indolizines is the Tschitschibabin (or Chichibabin) reaction.[1] This approach involves the reaction of a pyridine derivative with an α-halocarbonyl compound to form a pyridinium salt, which is then cyclized in the presence of a base to yield the indolizine ring system.

Experimental Protocol: Synthesis of 1-Indolizin-2-ylethanone

Materials:

-

Pyridine

-

3-Bromo-2-butanone

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Ethanol

-

Diethyl ether

Procedure:

-

Formation of the Pyridinium Salt: In a round-bottom flask, dissolve pyridine (1.0 eq) in anhydrous dichloromethane. Add 3-bromo-2-butanone (1.1 eq) dropwise at room temperature with stirring. Stir the reaction mixture at room temperature for 24 hours. The formation of a precipitate indicates the formation of the pyridinium salt.

-

Cyclization: To the reaction mixture, add a saturated aqueous solution of sodium bicarbonate (3.0 eq). Stir the biphasic mixture vigorously at room temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Extraction and Purification: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-Indolizin-2-ylethanone as a solid.

Spectroscopic Elucidation: Deciphering the Molecular Fingerprint

The definitive confirmation of the structure of 1-Indolizin-2-ylethanone relies on a combination of modern spectroscopic techniques. Each method provides unique and complementary information about the molecule's connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules. A full suite of 1D and 2D NMR experiments is essential for the unambiguous assignment of all proton and carbon signals in 1-Indolizin-2-ylethanone.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule. For 1-Indolizin-2-ylethanone, the spectrum is expected to show signals corresponding to the protons of the indolizine ring system and the acetyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum of 1-Indolizin-2-ylethanone will display signals for the eight carbons of the indolizine core and the two carbons of the acetyl group (carbonyl and methyl).

2D NMR Spectroscopy (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is instrumental in tracing the proton-proton networks within the pyridine and pyrrole rings of the indolizine core.[2]

-

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly attached to carbon atoms. This allows for the direct assignment of protonated carbons.[2]

-

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations (typically 2-3 bonds) between protons and carbons. This is particularly powerful for identifying quaternary carbons and piecing together the molecular framework by connecting different spin systems.[2]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 1-Indolizin-2-ylethanone

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Indolizine Ring | ||

| H-1 | ~7.5 - 8.0 | ~115 - 125 |

| H-3 | ~7.0 - 7.5 | ~110 - 120 |

| H-5 | ~8.0 - 8.5 | ~120 - 130 |

| H-6 | ~6.5 - 7.0 | ~110 - 120 |

| H-7 | ~7.0 - 7.5 | ~115 - 125 |

| H-8 | ~7.5 - 8.0 | ~110 - 120 |

| C-2 | - | ~130 - 140 |

| C-8a | - | ~135 - 145 |

| Acetyl Group | ||

| -CH₃ | ~2.4 - 2.6 | ~25 - 30 |

| -C=O | - | ~190 - 200 |

Note: These are predicted ranges and actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Electron Ionization (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting mass spectrum shows the molecular ion peak (M⁺) and a series of fragment ion peaks. The fragmentation pattern is a unique fingerprint of the molecule. For 1-Indolizin-2-ylethanone (C₁₀H₉NO, MW = 159.18), the molecular ion peak is expected at m/z 159.

Expected Fragmentation Pattern:

A primary fragmentation pathway for ketones is the cleavage of the bond alpha to the carbonyl group. For 1-Indolizin-2-ylethanone, this would involve the loss of the methyl radical (•CH₃) to form a stable acylium ion.

-

Loss of methyl radical (•CH₃): [M - 15]⁺, leading to a peak at m/z 144. This is often a prominent peak in the spectrum.

-

Loss of carbon monoxide (CO): The acylium ion can further lose a molecule of carbon monoxide, resulting in a peak at m/z 116.

Figure 1: Proposed Mass Spectrometry Fragmentation of 1-Indolizin-2-ylethanone

Caption: Proposed fragmentation pathway of 1-Indolizin-2-ylethanone in EI-MS.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for 1-Indolizin-2-ylethanone is currently available in the public domain, obtaining one would be the ultimate confirmation of its structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of 1-Indolizin-2-ylethanone can be grown by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and structural parameters.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a newly synthesized compound like 1-Indolizin-2-ylethanone follows a logical and self-validating workflow.

Figure 2: Workflow for the Structure Elucidation of 1-Indolizin-2-ylethanone

Caption: A systematic workflow for the synthesis and structural confirmation of 1-Indolizin-2-ylethanone.

Conclusion

The structural elucidation of 1-Indolizin-2-ylethanone is a multi-faceted process that relies on a synergistic combination of synthetic chemistry and advanced analytical techniques. By following a logical workflow, from synthesis and purification to comprehensive spectroscopic analysis, researchers can confidently determine the molecular architecture of this important heterocyclic compound. This guide provides the foundational knowledge and experimental considerations necessary for the successful characterization of 1-Indolizin-2-ylethanone and its derivatives, thereby enabling further exploration of their potential applications in drug discovery and materials science.

References

-

Liang, C., Gu, L., Yang, Y., & Chen, X. (n.d.). ALTERNATE SYNTHESIS OF HSP90 INHIBITOR AT13387. AWS. Retrieved from [Link]

-

Jadhav, M., et al. (2024). Synthesis of acetyl indolizine containing phenothiazine derivative. ResearchGate. Retrieved from [Link]

-

Unknown. (n.d.). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D) HMBC. ResearchGate. Retrieved from [Link]

- Tshitschibabin, A. E. (1927). Eine neue Synthese von Indolizinen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(7), 1648-1654.

-

Ding, W. W., et al. (2022). Facile cycloaromatization of 2-acetylpyrrole derivatives enables a new synthetic route to indolizines with various substituents on the pyridine moiety. Organic Letters, 24(40), 7350-7354. Retrieved from [Link]

-

Unknown. (2017). 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. PMC. Retrieved from [Link]

-

Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST. SlideShare. Retrieved from [Link]

-

Unknown. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

-

Kwan, E. E. (n.d.). 2D NMR Solutions.pdf. Retrieved from [Link]

-

SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

OC Chem. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]

-

Smith, R. M. (2020, August 1). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. Retrieved from [Link]

-

Al-Wahaibi, L. H., et al. (2021). Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. Molecules, 26(12), 3568. Retrieved from [Link]

-

Metin, Ö. (2018). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

-

Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Kandimalla, S. R., & Sabitha, G. (n.d.). Table of Contents I. Copies of 1H and 13C NMR spectra of 2a-2c.... Retrieved from [Link]

-

Wang, F., & Niu, F. (2022). A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. Molecules, 27(24), 8993. Retrieved from [Link]

-

Unknown. (n.d.). Synthesis, characterization, and crystal structure of 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide. PMC. Retrieved from [Link]

-

TMP Chem. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. Retrieved from [Link]

-

Zaikin, V. G., & Halket, J. M. (2003). Review: Derivatization in mass spectrometry 2. Acylation. European Journal of Mass Spectrometry, 9(5), 421-434. Retrieved from [Link]

-

Unknown. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. NIH. Retrieved from [Link]

-

Unknown. (n.d.). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. PMC. Retrieved from [Link]

-

Unknown. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. Retrieved from [Link]

-

Unknown. (n.d.). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. ResearchGate. Retrieved from [Link]

Sources

Spectroscopic Blueprint of 1-Indolizin-2-ylethanone: An In-depth Technical Guide

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and materials science, the indolizine scaffold stands out as a privileged heterocyclic motif, underpinning a diverse array of biologically active compounds and functional materials. The nuanced electronic and steric properties of substituted indolizines demand a rigorous and multifaceted approach to their structural elucidation. This guide is crafted for the discerning researcher, scientist, and drug development professional, offering a deep dive into the spectroscopic characterization of a key building block: 1-Indolizin-2-ylethanone. Herein, we move beyond a mere cataloging of data, providing instead a cohesive narrative that intertwines empirical prediction with the foundational principles of spectroscopic analysis. Our aim is to equip you with not only the data but also the strategic thinking necessary to confidently identify and characterize this and related molecular architectures.

The Molecular Subject: 1-Indolizin-2-ylethanone at a Glance

1-Indolizin-2-ylethanone, a derivative of the aromatic 10-π electron indolizine system, presents a fascinating case for spectroscopic analysis. The fusion of a pyridine and a pyrrole ring, with a bridging nitrogen atom, creates a unique electronic environment. The introduction of an acetyl group at the 2-position of the five-membered ring further modulates these properties, influencing the chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy, the vibrational modes in Infrared (IR) spectroscopy, and the fragmentation patterns in Mass Spectrometry (MS). A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification in synthesis and its application in further chemical transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For 1-Indolizin-2-ylethanone, both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and electronic environment of each atom. The predicted data presented below is based on the analysis of closely related 2-substituted indolizines.[1][2][3]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 1-Indolizin-2-ylethanone is expected to exhibit distinct signals for each of the aromatic protons and the acetyl methyl protons. The chemical shifts are influenced by the electron-donating nitrogen atom and the electron-withdrawing acetyl group.

| Proton (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~7.5 | s | - |

| H-3 | ~7.0 | s | - |

| H-5 | ~8.2 | d | ~7.0 |

| H-6 | ~6.8 | t | ~7.0 |

| H-7 | ~7.2 | t | ~7.0 |

| H-8 | ~7.6 | d | ~9.0 |

| -CH₃ (acetyl) | ~2.5 | s | - |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will complement the ¹H NMR data, providing insights into the carbon framework of the molecule.

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~115 |

| C-2 | ~140 |

| C-3 | ~110 |

| C-5 | ~125 |

| C-6 | ~112 |

| C-7 | ~120 |

| C-8 | ~118 |

| C-8a | ~135 |

| C=O (acetyl) | ~195 |

| -CH₃ (acetyl) | ~25 |

Experimental Protocol for NMR Data Acquisition

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 1-Indolizin-2-ylethanone.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 1-Indolizin-2-ylethanone in 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a one-dimensional ¹H spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

-

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a one-dimensional ¹³C spectrum with proton decoupling (e.g., zgpg30).

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use a sufficient number of scans for clear signal observation.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For 1-Indolizin-2-ylethanone, the key vibrational bands will be associated with the carbonyl group of the acetyl moiety and the aromatic C-H and C=C bonds of the indolizine ring.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch (-CH₃) | 2950-2850 | Weak |

| C=O Stretch (Acetyl) | ~1660 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-N Stretch | 1350-1250 | Medium |

| Aromatic C-H Bend | 900-675 | Strong |

Experimental Protocol for IR Data Acquisition

Objective: To obtain the infrared spectrum of 1-Indolizin-2-ylethanone.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid 1-Indolizin-2-ylethanone sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural confirmation.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at an m/z corresponding to the molecular weight of 1-Indolizin-2-ylethanone (C₁₀H₉NO), which is 159.19 g/mol .

-

Key Fragmentation Pathways:

-

Loss of a methyl radical (•CH₃) from the acetyl group to give a stable acylium ion at m/z 144.

-

Loss of a ketene molecule (CH₂=C=O) to yield an indolizine radical cation at m/z 117.

-

Cleavage of the C-C bond between the indolizine ring and the acetyl group, resulting in an indolizinyl cation at m/z 116 and an acetyl radical.

-

Experimental Protocol for MS Data Acquisition

Objective: To determine the molecular weight and fragmentation pattern of 1-Indolizin-2-ylethanone.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Data Acquisition and Processing: The instrument's software will record the abundance of ions at each m/z value, generating the mass spectrum.

Visualizing the Structure and Analytical Workflow

To provide a clearer understanding of the molecular structure and the process of its characterization, the following diagrams have been generated.

Caption: Structure of 1-Indolizin-2-ylethanone

Caption: Analytical workflow for spectroscopic characterization.

Concluding Remarks: A Unified Spectroscopic Portrait

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal identification of 1-Indolizin-2-ylethanone. The convergence of data from NMR, IR, and MS techniques offers a self-validating system, where each piece of information corroborates the others to build a complete and trustworthy structural assignment. The predicted spectral data, grounded in the established characteristics of the indolizine nucleus and its derivatives, serves as a reliable benchmark for researchers. By following the detailed experimental protocols and interpretative logic presented, scientists can confidently navigate the characterization of this and other novel indolizine-based compounds, accelerating the pace of innovation in medicinal chemistry and materials science.

References

-

Bode, M. L., & Kaye, P. T. (1993). Indolizine studies. Part 2. Synthesis and NMR spectroscopic analysis of 2-substituted indolizines. Journal of the Chemical Society, Perkin Transactions 1, (15), 1809-1813. [Link]

- Tominaga, Y., Shirogane, K., & Hosomi, A. (1990). A convenient synthesis of 2-substituted indolizines. Heterocycles, 30(1), 405-408.

- Flitsch, W. (1984). Indolizines. In Comprehensive Heterocyclic Chemistry (Vol. 4, pp. 443-497). Pergamon.

Sources

- 1. Indolizine studies. Part 2. Synthesis and NMR spectroscopic analysis of 2-substituted indolizines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. jbclinpharm.org [jbclinpharm.org]

- 3. Indolizine studies. Part 2. Synthesis and NMR spectroscopic analysis of 2-substituted indolizines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

"1-Indolizin-2-ylethanone" synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Acetylindolizine

Abstract

Indolizine, a nitrogen-containing heterocyclic system, is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic properties and prevalence in biologically active compounds.[1][2] Derivatives of indolizine are explored for a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] Among the various substituted indolizines, 2-acetylindolizine (also known as 1-indolizin-2-ylethanone) stands out as a critical and versatile precursor.[1] The presence of a readily modifiable ketone group allows for extensive synthetic elaboration, making it a valuable building block for the development of novel therapeutic agents and functional materials.[1] This technical guide provides a comprehensive overview of the synthesis of 2-acetylindolizine via the classic Tschitschibabin reaction, detailing the underlying mechanism and a field-proven experimental protocol. Furthermore, it presents a thorough guide to the structural characterization of the target compound using modern spectroscopic techniques, including NMR, IR, and Mass Spectrometry, ensuring a self-validating system for researchers.

Synthesis of 2-Acetylindolizine via the Tschitschibabin Reaction

The construction of the indolizine core is most reliably achieved through the Tschitschibabin (or Chichibabin) indolizine synthesis.[5] This venerable and efficient method remains a cornerstone of heterocyclic chemistry due to its operational simplicity and the accessibility of starting materials.[6][7]

Mechanistic Rationale and Causality

The Tschitschibabin reaction is a powerful tool for creating the fused N-heterocyclic system of indolizine. The causality of the experimental choices is rooted in a two-stage mechanism:

-

Quaternization: The synthesis begins with the SN2 reaction between a pyridine derivative (specifically, 2-methylpyridine, or α-picoline) and an α-halo ketone (bromoacetone). The nucleophilic nitrogen of the pyridine ring attacks the electrophilic carbon bearing the bromine atom, displacing the bromide ion and forming a stable N-phenacylpyridinium salt. This step is crucial as it activates the methyl group attached to the pyridine ring.

-

Cyclization and Aromatization: The pyridinium salt possesses acidic protons on the methyl group adjacent to the quaternized nitrogen. The addition of a mild base (e.g., sodium bicarbonate) facilitates the deprotonation of this methyl group, generating a highly reactive pyridinium ylide intermediate.[6] This ylide undergoes a rapid intramolecular 1,5-dipolar cyclization, where the carbanion of the ylide attacks the electrophilic carbonyl carbon of the acetyl group.[8] This ring-closing step forms a dihydropyridine intermediate, which is not aromatic. The final, and often spontaneous, step is an oxidation or elimination of water, driven by the thermodynamic favorability of forming the stable, 10π-electron aromatic indolizine system.[9]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process for 2-acetylindolizine.

Caption: Workflow for the synthesis and purification of 2-acetylindolizine.

Detailed Experimental Protocol

This protocol is a representative method based on established Tschitschibabin syntheses.[6][7]

Materials:

-

2-Methylpyridine (α-picoline)

-

Bromoacetone

-

Acetone (anhydrous)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

Procedure:

-

Step 1: Formation of the Pyridinium Salt.

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylpyridine (1.0 eq) in anhydrous acetone (approx. 10 mL per 1.0 mmol of pyridine).

-

To this solution, add bromoacetone (1.0 eq) dropwise at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain for 2 hours. The pyridinium salt will often precipitate as a solid.[6]

-

Cool the mixture to room temperature. The precipitated salt can be collected by filtration, washed with cold acetone, and used directly in the next step.

-

-

Step 2: Cyclization and Aromatization.

-

Transfer the crude pyridinium salt to a new round-bottom flask.

-

Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (approx. 2-3 eq relative to the starting pyridine).

-

Heat the biphasic mixture to reflux with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The solution will typically be dark in color.

-

-

Step 3: Work-up and Purification.

-

Extract the aqueous mixture with dichloromethane (DCM) (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude residue should be purified by column chromatography on silica gel. A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., 9:1 to 7:3 Hexane:EtOAc), is effective for isolating the pure 2-acetylindolizine.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent to yield 2-acetylindolizine as a solid.

-

Comprehensive Characterization and Structural Validation

Unambiguous characterization is essential to confirm the identity and purity of the synthesized product. A combination of spectroscopic methods provides a self-validating system, where each technique corroborates the structural features of the molecule.

Spectroscopic Data Summary

The following table summarizes the expected characterization data for 2-acetylindolizine, which serves as a benchmark for experimental validation.

| Technique | Parameter | Expected Value / Observation |

| ¹H NMR | Chemical Shift (δ) | See Table 2 for detailed assignments. |

| (500 MHz, CDCl₃) | ||

| ¹³C NMR | Chemical Shift (δ) | See Table 2 for detailed assignments. |

| (125 MHz, CDCl₃) | ||

| IR Spectroscopy | Wavenumber (ν) | ~1660 cm⁻¹ (C=O stretch, strong) |

| (KBr or ATR) | ~1630, 1500 cm⁻¹ (C=C aromatic stretch) | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 159.0684 (Calculated for C₁₀H₉NO) |

| (HRMS-ESI) |

Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise structure of 2-acetylindolizine.[10] The 10π-electron system results in characteristic chemical shifts for the protons and carbons in the aromatic rings.[11] The Heteronuclear Single Quantum Coherence (HSQC) experiment can be used to correlate directly bonded protons and carbons, confirming assignments.[12]

Table 2: ¹H and ¹³C NMR Spectroscopic Data for 2-Acetylindolizine [13][14]

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity, J (Hz) | ¹³C Chemical Shift (δ, ppm) |

| 1 | ~7.85 | s | ~118.5 |

| 3 | ~7.30 | s | ~110.2 |

| 5 | ~8.25 | d, J ≈ 7.0 | ~125.0 |

| 6 | ~6.70 | t, J ≈ 6.8 | ~112.8 |

| 7 | ~7.10 | t, J ≈ 8.0 | ~120.1 |

| 8 | ~7.60 | d, J ≈ 9.0 | ~119.5 |

| C2 | - | - | ~135.8 |

| C9 (bridgehead) | - | - | ~136.5 |

| C10 (bridgehead) | - | - | ~124.3 |

| C=O | - | - | ~192.0 |

| CH₃ | ~2.50 | s | ~26.5 |

-

Expertise Insight: The downfield shift of the acetyl carbonyl carbon (~192.0 ppm) is highly characteristic of a conjugated ketone. The singlet at ~2.50 ppm in the ¹H NMR spectrum integrates to 3 protons, confirming the methyl group of the acetyl moiety. The distinct signals for the six aromatic protons (H1, H3, H5-H8) and their coupling patterns are definitive proof of the indolizine core structure.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule. For 2-acetylindolizine, the most prominent feature is the strong absorption band corresponding to the carbonyl group of the ketone.

-

C=O Stretch: A strong, sharp peak is expected around 1660 cm⁻¹ . This frequency is slightly lower than a typical aliphatic ketone due to conjugation with the aromatic indolizine ring, which weakens the C=O double bond.

-

Aromatic C=C Stretch: Multiple absorptions in the 1630-1450 cm⁻¹ region confirm the presence of the aromatic rings.

-

C-H Stretch: Signals above 3000 cm⁻¹ are indicative of aromatic C-H bonds.

Mass Spectrometry (MS) High-Resolution Mass Spectrometry (HRMS) provides an exact mass, which is used to confirm the elemental composition of the synthesized compound.

-

Molecular Formula: C₁₀H₉NO

-

Calculated Exact Mass: 159.0684

-

Expected Observation: In ESI-TOF analysis, the primary observed ion would be [M+H]⁺ at m/z 160.0757. The observation of this ion with high mass accuracy (typically < 5 ppm error) provides unequivocal confirmation of the molecular formula.

X-ray Crystallography For definitive structural proof, single-crystal X-ray diffraction can be employed.[15] This technique provides precise information on bond lengths, bond angles, and the planarity of the molecule in the solid state.[16][17] While not routine for every synthesis, a crystal structure serves as the ultimate validation of the molecular architecture. Published crystal structures of indolizine derivatives confirm the planarity of the fused ring system.[7]

References

-

Direct 3-Acylation of Indolizines by Carboxylic Acids for the Practical Synthesis of Red Light-Releasable Caged Carboxylic Acids. (2021). American Chemical Society. Available at: [Link]

-

Recent Advances in the Development of Indolizine Scaffolds: Synthetic Methodology and Mechanistic Insights. (2022). ResearchGate. Available at: [Link]

-

INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. (2001). The Journal of Organic Chemistry. Available at: [Link]

-

Direct 3-Acylation of Indolizines by Carboxylic Acids for the Practical Synthesis of Red Light-Releasable Caged Carboxylic Acids. (2021). The Journal of Organic Chemistry. Available at: [Link]

-

Inhibitory activities of indolizine derivatives: a patent review. (2020). PubMed. Available at: [Link]

-

RECENT SYNTHETIC DEVELOPMENTS AND REACTIVITY OF AROMATIC INDOLIZINES. Universidade de Vigo. Available at: [Link]

-

Indolizine derivatives: Recent advances and potential pharmacological activities. (2021). ResearchGate. Available at: [Link]

-

Chichibabin indolizine synthesis revisited: synthesis of indolizinones by solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium ylides. (2001). PubMed. Available at: [Link]

-

The synthesis of 3-acylated indolizines. (2022). ResearchGate. Available at: [Link]

-

Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. (2011). Journal of Basic and Clinical Pharmacy. Available at: [Link]

-

Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides. (2001). ResearchGate. Available at: [Link]

-

Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. (2016). Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Recent progress in synthesis and bioactivity studies of indolizines. (2014). PubMed. Available at: [Link]

-

Indolizine- A Privileged Biological Scaffold. (2021). Der Pharma Chemica. Available at: [Link]

-

Recent advances in the synthesis of indolizines and their π-expanded analogues. (2015). ResearchGate. Available at: [Link]

-

Examples of indolizine motifs founded in compounds with anticancer activity and common strategies for their synthesis. (2024). ResearchGate. Available at: [Link]

-

Supporting Information for Sonogashira Coupling of Arylhydrazines and Terminal Alkynes. The Royal Society of Chemistry. Available at: [Link]

-

Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). PubMed Central. Available at: [Link]

-

Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of indolizine derivatives from 1 a and dual nucleophilic/electrophilic reagents. (2023). ResearchGate. Available at: [Link]

-

Synthesis of indolizinones. Organic Chemistry Portal. Available at: [Link]

-

Recent Advances in the Synthesis of Indolizines and their Derivatives. (2022). International Journal of Engineering Trends and Technology. Available at: [Link]

-

Synthesis of indolizines. Organic Chemistry Portal. Available at: [Link]

-

Synthesis and Photochemical Characterization of Indolizine Fluorophores Obtained by a Multicomponent Palladium Iodide−Catalyzed Reaction. CNR-IRIS. Available at: [Link]

-

Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. (2014). PMC. Available at: [Link]

-

H and 13 C NMR data of compounds 1 and 2. (2020). ResearchGate. Available at: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (2005). Elsevier. Available at: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF SOME NOVEL INDOLIZINE DERIVATIVES. (2018). World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one. (2022). Molbank. Available at: [Link]

-

13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (2012). PMC. Available at: [Link]

-

A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C 9 H 11 N 3 OS. (2015). Jurnal Sains dan Teknologi. Available at: [Link]

-

X-ray Crystallography. Yale School of Medicine. Available at: [Link]

-

Synthesis and NMR spectral assignments of indol-3-yl pyridines through one-pot multi-component reaction. (2018). ResearchGate. Available at: [Link]

-

Protein X-ray Crystallography and Drug Discovery. (2020). PMC. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Recent progress in synthesis and bioactivity studies of indolizines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. d-nb.info [d-nb.info]

- 8. pubs.acs.org [pubs.acs.org]

- 9. jbclinpharm.org [jbclinpharm.org]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. X-ray Crystallography | Pharmacology [medicine.yale.edu]

- 16. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Indolizin-2-ylethanone: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Indolizin-2-ylethanone, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document elucidates its chemical identity, including its IUPAC name and common synonyms, and offers a detailed exploration of established synthetic methodologies. Furthermore, it presents a thorough analysis of its spectroscopic properties for unambiguous identification and characterization. The guide culminates in a discussion of the known and potential biological activities of 1-Indolizin-2-ylethanone and its derivatives, highlighting its promise as a scaffold for the development of novel therapeutic agents.

Chemical Identity and Nomenclature

IUPAC Name: 1-(Indolizin-2-yl)ethan-1-one

Synonyms:

-

2-Acetylindolizine

Chemical Structure:

Figure 1: Chemical structure of 1-Indolizin-2-ylethanone.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.19 g/mol |

| CAS Number | 58475-97-1 |

| Appearance | Solid (predicted) |

| Solubility | Soluble in common organic solvents |

Synthetic Methodologies

The synthesis of the indolizine scaffold is a well-established area of organic chemistry, with two primary methods being the most relevant for the preparation of 1-Indolizin-2-ylethanone: the Tschitschibabin (or Chichibabin) reaction and 1,3-dipolar cycloaddition.[1][2][3]

Tschitschibabin Reaction

The Tschitschibabin reaction provides a direct and efficient route to indolizine derivatives.[1][2] It involves the reaction of a pyridine derivative with an α-halocarbonyl compound to form a pyridinium salt, which then undergoes a base-catalyzed intramolecular cyclization.[3]

Figure 2: General workflow of the Tschitschibabin reaction for indolizine synthesis.

Experimental Protocol: Synthesis of 1-Indolizin-2-ylethanone via Tschitschibabin Reaction

This protocol is adapted from established procedures for the synthesis of related indolizine derivatives.

Materials:

-

Pyridine

-

3-Bromo-2-butanone

-

Sodium bicarbonate (NaHCO₃)

-

Ethanol

-

Water

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Formation of the Pyridinium Salt: In a round-bottom flask, dissolve pyridine (1.0 eq) in a minimal amount of ethanol. To this solution, add 3-bromo-2-butanone (1.1 eq) dropwise at room temperature with stirring. The reaction is exothermic. After the addition is complete, stir the mixture at room temperature for 2 hours. The formation of a precipitate indicates the formation of the pyridinium salt.

-

Cyclization: To the reaction mixture containing the pyridinium salt, add a saturated aqueous solution of sodium bicarbonate (3.0 eq) slowly. The mixture will turn dark.

-

Reaction Work-up: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Extraction: After the reaction is complete, cool the mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality of Experimental Choices:

-

Ethanol as Solvent: Ethanol is a good solvent for both pyridine and the α-halo ketone, facilitating the initial quaternization step.

-

Sodium Bicarbonate as Base: A mild base like sodium bicarbonate is sufficient to deprotonate the acidic methylene group of the pyridinium salt to form the ylide intermediate, which then undergoes cyclization. Stronger bases could lead to side reactions.

-

Reflux Conditions: Heating the reaction mixture promotes the intramolecular cyclization, increasing the reaction rate and yield.

1,3-Dipolar Cycloaddition